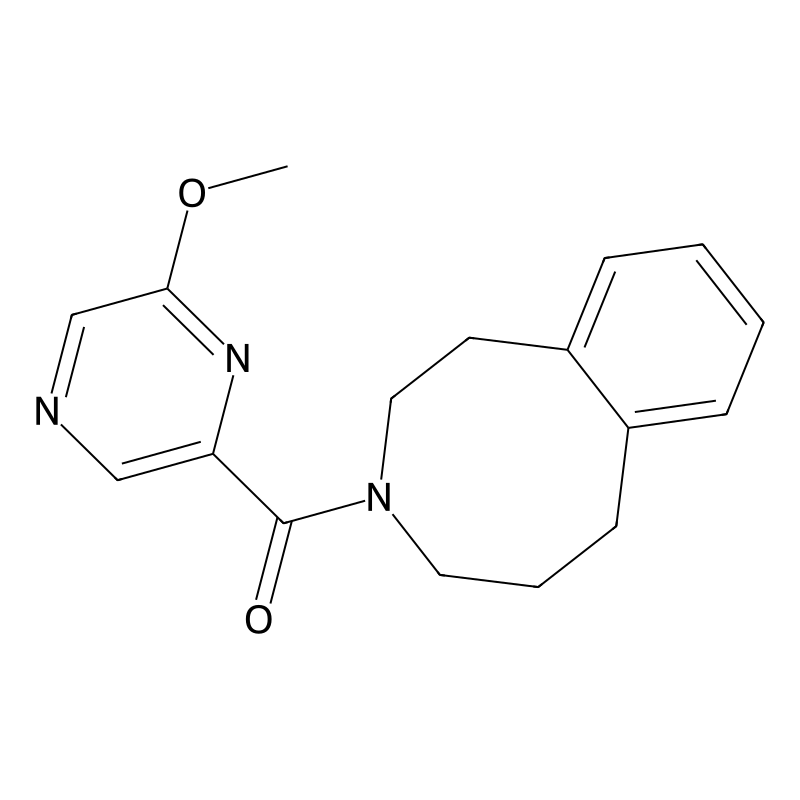

(6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone

Catalog No.

S7085653

CAS No.

M.F

C17H19N3O2

M. Wt

297.35 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

(6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone

IUPAC Name

(6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

InChI

InChI=1S/C17H19N3O2/c1-22-16-12-18-11-15(19-16)17(21)20-9-4-7-13-5-2-3-6-14(13)8-10-20/h2-3,5-6,11-12H,4,7-10H2,1H3

InChI Key

PIEUKHQZMGTCEY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN=C1)C(=O)N2CCCC3=CC=CC=C3CC2

(6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields. This paper aims to provide an informative and engaging overview of the properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, and potential implications of (6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone in various fields of research and industry.

(6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone is a chemical compound that belongs to the family of benzazocinones. It is known by its chemical formula C19H22N4O2 and its systematic name (3R)-2-Amino-1,2,3,4-tetrahydro-3-isoquinolinemethanol 2-(6-methoxy-pyrazin-2-yl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid methyl ester.

(6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone is a white solid that is sparingly soluble in water. It has a melting point of 199-201 °C and a molecular weight of 338.4 g/mol.

The synthesis of (6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone involves the reaction of 2-amino-3-isoquinoline methanol and 6-methoxypyrazine-2-carboxylic acid in the presence of a coupling agent and a base. The resulting compound is characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Various analytical methods, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, have been used to characterize (6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone. High-performance liquid chromatography (HPLC) has also been used to quantify and analyze the compound in biological samples.

Studies have shown that (6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone exhibits potential biological activity, including anti-inflammatory and anti-cancer properties. It has been shown to inhibit cell growth and induce apoptosis in cancer cells.

Studies have shown that (6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone is generally safe and well-tolerated in scientific experiments. However, further toxicity and safety studies are needed to determine the long-term effects of exposure to the compound.

(6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone has potential applications in various fields of research, including drug discovery and development, as well as in the treatment of inflammation and cancer.

The current state of research on (6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone involves exploring its potential applications in various fields of research, including neuroscience, oncology, and drug discovery.

(6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone has potential implications in various fields of research and industry, including drug discovery and development, oncology, and neuroscience. It may also have potential applications in the treatment of inflammation and other diseases.

One limitation of (6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone is its limited solubility in water, which may limit its application in certain fields. Future research directions could involve developing more efficient synthesis methods to improve yield and scalability, as well as exploring its potential applications in other fields of research and industry.

Some future directions could be:

1. Further investigation into the anticancer and anti-inflammatory properties of (6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone in vivo and in clinical trials.

2. Exploration of the compound's potential use as a therapeutic agent for other diseases, including neurological disorders.

3. Development of more efficient synthesis methods to improve yield and scalability of the compound.

4. Investigation of the compound's potential applications in other fields, such as materials science and catalysis.

5. Further analysis of the compound's toxicity and safety in scientific experiments.

6. Studies investigating the pharmacokinetics and pharmacodynamics of (6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone.

7. Identification of possible side effects of the compound in long-term clinical trials.

8. Development of novel formulations of (6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone that improve solubility and bioavailability.

9. Investigation of the compound's potential applications in combination with other drugs in the treatment of cancer and other diseases.

10. Exploration of the mechanism of action of (6-methoxypyrazin-2-yl)-(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone and its effects on cellular signaling pathways.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

297.147726857 g/mol

Monoisotopic Mass

297.147726857 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-26-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds